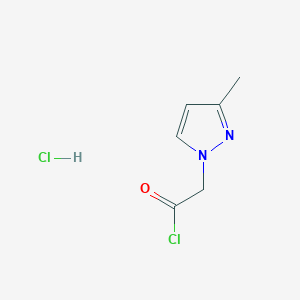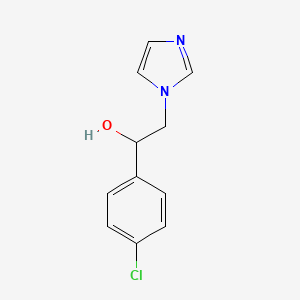
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide (ACMT) is a novel cyclopropane-containing thiazole derivative that has been studied for its potential applications in the field of medicinal chemistry. This compound has attracted considerable interest due to its unique structure and chemical properties, as well as its potential use in the synthesis of a variety of biologically active compounds.
Applications De Recherche Scientifique
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has been studied for its potential applications in medicinal chemistry, including the synthesis of a variety of biologically active compounds. It has also been studied for its potential use as a drug delivery system, as it can be used to target specific cells and tissues. Additionally, it has been studied for its potential use in the synthesis of new antibiotics, antivirals, and anticancer agents.
Mécanisme D'action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is not yet fully understood. However, it is believed to interact with various receptors in the body, including G-protein coupled receptors and ion channels, to modulate cellular signaling pathways. It is also believed to interact with other biomolecules, such as enzymes, to regulate the activity of various metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide are not yet fully understood. However, it has been shown to have a variety of effects on the body, including anti-inflammatory, anti-cancer, and anti-obesity effects. Additionally, it has been shown to have a protective effect against oxidative stress and to inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide in lab experiments include its low cost, ease of synthesis, and ability to target specific cells and tissues. Additionally, its chemical properties make it suitable for a variety of applications. However, there are some limitations to using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide in lab experiments, such as its instability in certain conditions and its potential toxicity.
Orientations Futures
There are a number of potential future directions for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide research. These include further studies on its mechanism of action, its potential use in drug delivery systems, and its potential applications in the synthesis of new antibiotics, antivirals, and anticancer agents. Additionally, further research is needed to investigate its potential therapeutic effects on a variety of diseases and conditions. Finally, more research is needed to assess its safety and toxicity profile in humans.
Méthodes De Synthèse
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of a variety of reagents and catalysts, such as pyridinium chlorochromate (PCC) and palladium-on-carbon (Pd/C). This method is often used for the synthesis of small molecules and is relatively simple and efficient. Enzymatic synthesis utilizes enzymes, such as lipases and esterases, to catalyze the reaction. This method is typically used for the synthesis of larger molecules and is more complex and time-consuming.
Propriétés
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-5-8(6(2)13)15-10(11-5)12-9(14)7-3-4-7/h7H,3-4H2,1-2H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMXLWSQODHTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358600 |
Source


|
| Record name | Cyclopropanecarboxamide, N-(5-acetyl-4-methyl-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide | |
CAS RN |
313405-55-9 |
Source


|
| Record name | Cyclopropanecarboxamide, N-(5-acetyl-4-methyl-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)
![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)


![5-chloro-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B6619558.png)



![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)
![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)
![(1S,6R)-7,7-dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B6619595.png)

